REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]([F:13])([F:12])C(O)=O.CN(C=O)C.[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([OH:26])[CH:25]=1>O>[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([O:26][CH:8]([F:12])[F:13])[CH:25]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the obtained mixture was then extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with a saturated sodium bicarbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, and was then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was then purified by silica gel column chromatography (n-hexane:diethyl ether)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |